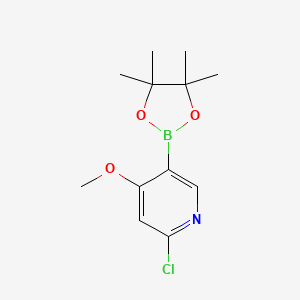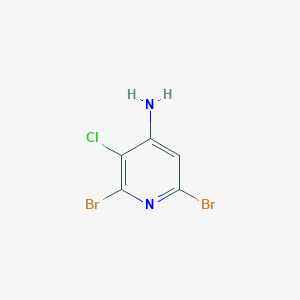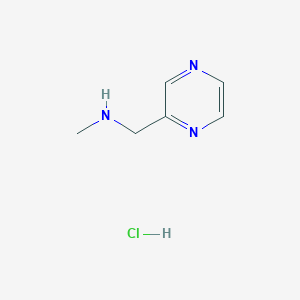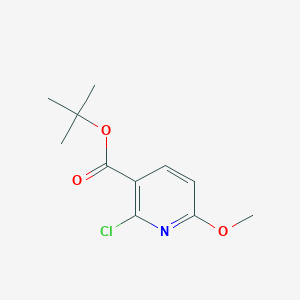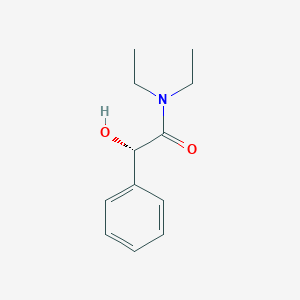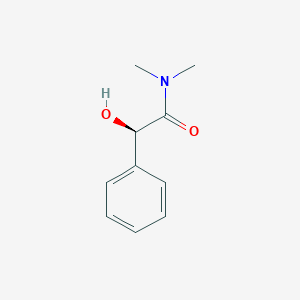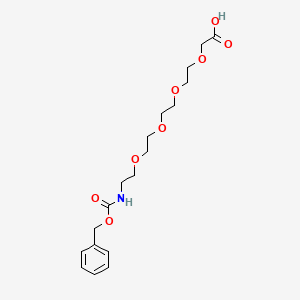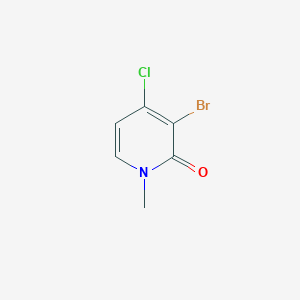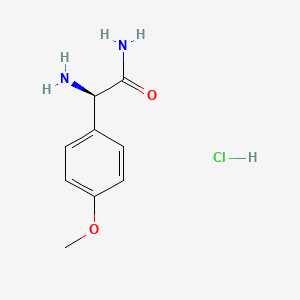
(R)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a methoxy-substituted phenyl ring, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.
Formation of the Intermediate: The aldehyde is then subjected to a reductive amination reaction with an appropriate amine, such as ®-2-amino-2-phenylethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Acetamide Formation: The resulting intermediate is then acetylated using acetic anhydride to form the acetamide derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Conversion to ®-2-amino-2-(4-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
Biologically, this compound can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine
In medicine, ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is investigated for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting neurological disorders, pain management, and other medical conditions.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of ®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino and acetamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride: The enantiomer of the compound, differing in its stereochemistry.
2-amino-2-(4-methoxyphenyl)ethanol: Lacks the acetamide group but shares the aromatic and amino functionalities.
4-methoxyphenylacetic acid: Contains the methoxy-substituted phenyl ring but lacks the amino and acetamide groups.
Uniqueness
®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is unique due to its combination of functional groups and chiral center. This allows for specific interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.
Conclusion
®-2-amino-2-(4-methoxyphenyl)acetamide hydrochloride is a compound of significant interest across various scientific disciplines Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry
Eigenschaften
IUPAC Name |
(2R)-2-amino-2-(4-methoxyphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H2,11,12);1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZNMRLLOHWXFK-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-fluoro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8052956.png)
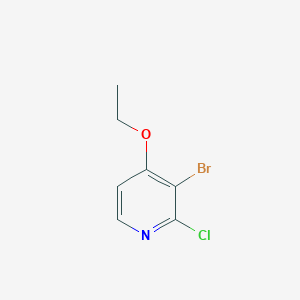
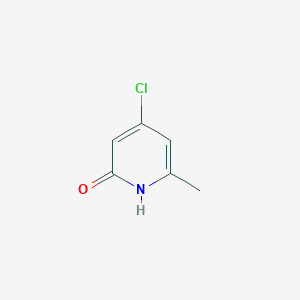
![1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B8052978.png)
